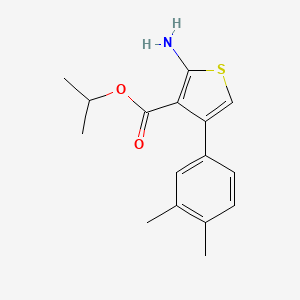![molecular formula C17H12F6N2O2 B2357823 N,N'-bis[2-(trifluoromethyl)phenyl]propanediamide CAS No. 339096-41-2](/img/structure/B2357823.png)
N,N'-bis[2-(trifluoromethyl)phenyl]propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N’-bis[2-(trifluoromethyl)phenyl]propanediamide” is a synthetic organic compound. It is used for enantioselective synthesis through Mannich reactions on β-amino acids . It is also used in the synthesis of sphingosine 1-phosphate receptor agonists, which have pharmaceutical applications .
Synthesis Analysis
The synthesis of “N,N’-bis[2-(trifluoromethyl)phenyl]propanediamide” involves various methods, including solid-state reactions and solution-based approaches. The compound is also used in the synthesis of amphoteric alpha-boryl aldehydes .Molecular Structure Analysis
The molecular structure of “N,N’-bis[2-(trifluoromethyl)phenyl]propanediamide” is complex, with a molecular weight of 357.25 . The structure can be viewed using computational tools .Chemical Reactions Analysis
“N,N’-bis[2-(trifluoromethyl)phenyl]propanediamide” is used extensively in promoting organic transformations . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .Physical And Chemical Properties Analysis
“N,N’-bis[2-(trifluoromethyl)phenyl]propanediamide” is a solid substance .Applications De Recherche Scientifique
Electrochemical Applications : A study by Lu (1997) demonstrates the role of Al3+ cation in the electrodetosylation of N,N'-bis-(o-tosylaminophenyl) propanediamide to N,N'-bis-(o-aminophenyl) propanediamide, highlighting its significance in electrochemical processes (Lu, 1997).
Polymer Research : Research by Chung et al. (2006) explores the synthesis of fluorinated polyimides using a novel trifluoromethyl-substituted bis(ether amine) monomer, which includes a variant of the compound . This research is significant in the development of new polymers with unique properties (Chung, Tzu & Hsiao, 2006).
Gas Sorption Studies : A study by Tlenkopatchev et al. (2005) focuses on the synthesis and the ring opening methatesis polymerization of (N-3,5-bis(trifluoromethyl)phenyl-exo-endo-norbornene-5,6-dicarboximide), offering insights into gas sorption in membranes prepared from these materials (Tlenkopatchev, Vargas, Almaraz-Girón, and Riande, 2005).
Catalysis in Polymerization : Meier et al. (2003) discuss the use of nonsymmetric palladium complexes of partly fluorinated bisphosphine ligands, including variants of the target compound, as catalysts in the production of flexible propene/CO copolymer materials (Meier, Hollmann, Thewalt, Klinga, Leskelä & Rieger, 2003).
Advanced Material Development : Research by Yu Xin-hai (2009) focuses on the preparation and performance study of 2,2-bis[4-(2-trifluoromethyl-4-aminophenoxy) Phenyl]Propane and its polyimide film, contributing to the development of advanced materials with specific properties (Yu Xin-hai, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
N,N'-bis[2-(trifluoromethyl)phenyl]propanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6N2O2/c18-16(19,20)10-5-1-3-7-12(10)24-14(26)9-15(27)25-13-8-4-2-6-11(13)17(21,22)23/h1-8H,9H2,(H,24,26)(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVFXPZCGWUVQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

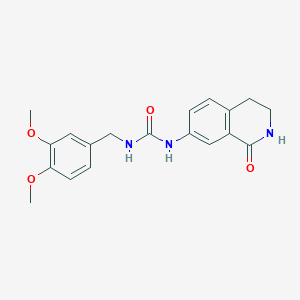

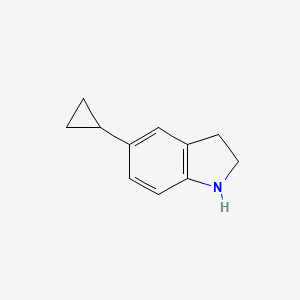
![N-(4-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2357743.png)

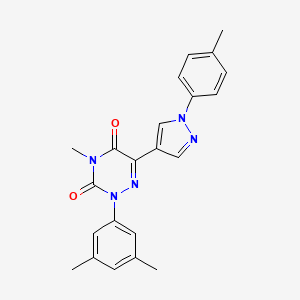
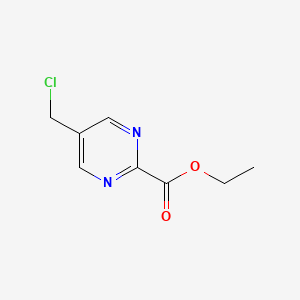


![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2357756.png)
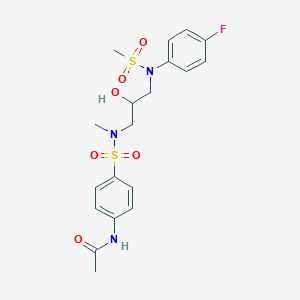
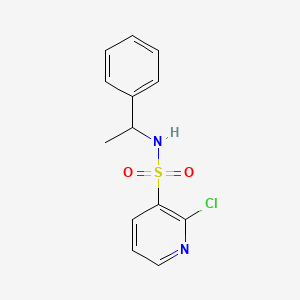
![8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2357761.png)
